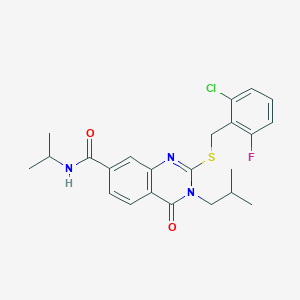
2-((2-chloro-6-fluorobenzyl)thio)-3-isobutyl-N-isopropyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((2-chloro-6-fluorobenzyl)thio)-3-isobutyl-N-isopropyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C23H25ClFN3O2S and its molecular weight is 461.98. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Study
A study involved the synthesis of fluoroquinolone-based 4-thiazolidinones from a lead molecule, which was further reacted with thionyl chloride and hydrazine hydrate, among other compounds, to produce Schiff bases. These bases, upon reaction with N-(4-methoxyphenyl) piperazine and thioglycolic acid, yielded the title compounds, which were then screened for antifungal and antibacterial activities. This process highlights the compound's role in creating antimicrobial agents (Patel & Patel, 2010).
Antitubercular Activity
Another research synthesized novel quinazoline derivatives and evaluated them for antitubercular activity against Mycobacterium tuberculosis. This involved the preparation of key intermediates through oxidation and coupling processes, which were then subjected to various reactions to yield the desired quinazoline carboxamides. These compounds displayed promising antitubercular agents with lower cytotoxicity profiles, indicating their potential in tuberculosis treatment (Marvadi et al., 2020).
Antifungal Activity
Research on the synthesis of novel s-substituted fluoroquinazoline derivatives revealed their antifungal properties. The study explored the mechanism of action against Fusarium oxysporum, showing a significant inhibitory effect on fungal growth. This investigation contributes to understanding the antifungal potential of quinazoline derivatives and their application in combating fungal infections (Xu et al., 2007).
Analgesic Activity
A study focused on synthesizing new pyrazoles and triazoles bearing a quinazoline moiety and evaluating their analgesic activity. The research involved multiple steps of synthesis, including the preparation of acetohydrazide, its reaction with various compounds to form pyrazoles, hydrazones, and thiazoles, and subsequent screening for analgesic properties. This work underscores the potential of quinazoline derivatives in developing new pain management drugs (Saad et al., 2011).
Fluorogenic Properties for Metal Ion Detection
Quinazoline derivatives have been studied for their fluorogenic chemodosimetric behaviors towards metal ions, particularly Hg2+. A specific thioamide derivative of quinazoline demonstrated highly selective fluorescence enhancing properties upon interaction with Hg2+, suggesting its application in sensitive and selective metal ion detection (Song et al., 2006).
Propriétés
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-3-(2-methylpropyl)-4-oxo-N-propan-2-ylquinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClFN3O2S/c1-13(2)11-28-22(30)16-9-8-15(21(29)26-14(3)4)10-20(16)27-23(28)31-12-17-18(24)6-5-7-19(17)25/h5-10,13-14H,11-12H2,1-4H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUMXYMREGCQCRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(C=C(C=C2)C(=O)NC(C)C)N=C1SCC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClFN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


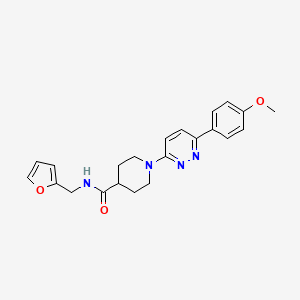

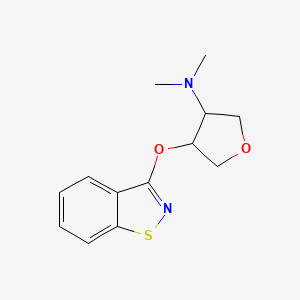
![2-(2-methoxyphenyl)-5-methyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2904530.png)
![(2Z)-2-[(2-chloro-4-fluorophenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2904531.png)
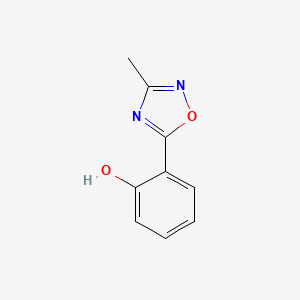
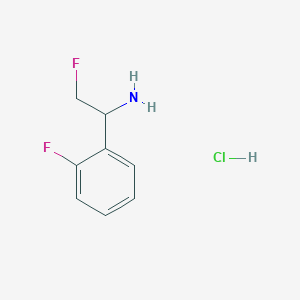
![N-[2-(1H-indol-3-yl)ethyl]-N'-(pyridin-4-yl)ethanediamide](/img/structure/B2904536.png)
![Methyl 2-({2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl}sulfanyl)acetate](/img/structure/B2904537.png)

![2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2904539.png)

